N,N-dimethyl-3-(morpholin-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-3-(morpholin-4-yl)propanamide is an organic compound with the molecular formula C(9)H({18})N(_2)O(_2). It features a morpholine ring, which is a six-membered ring containing both nitrogen and oxygen atoms, attached to a propanamide backbone. This compound is of interest due to its versatile applications in various fields, including pharmaceuticals and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Amidation Reaction
Starting Materials: 3-chloropropanoyl chloride and morpholine.
Reaction Conditions: The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: 3-chloropropanoyl chloride is reacted with morpholine to form 3-(morpholin-4-yl)propanamide. This intermediate is then subjected to N,N-dimethylation using dimethylamine in the presence of a suitable catalyst.
-
Direct Amidation
Starting Materials: 3-(morpholin-4-yl)propanoic acid and dimethylamine.
Reaction Conditions: This reaction can be carried out under dehydrating conditions using agents like carbodiimides (e.g., EDCI) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the synthesis of N,N-dimethyl-3-(morpholin-4-yl)propanamide can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Conditions: Typically carried out in acidic or neutral conditions.
Products: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the specific conditions and reagents used.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Conditions: Usually performed in anhydrous solvents like ether or tetrahydrofuran (THF).
Products: Reduction typically yields primary or secondary amines.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Conditions: Often carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Products: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry
N,N-dimethyl-3-(morpholin-4-yl)propanamide is used as a building block in organic synthesis. Its functional groups allow for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. Its structure allows it to interact with various enzymes and receptors, making it useful in drug discovery and development.
Medicine
This compound has potential applications in medicinal chemistry. It can be used as a scaffold for the development of new therapeutic agents, particularly those targeting the central nervous system due to its ability to cross the blood-brain barrier.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N,N-dimethyl-3-(morpholin-4-yl)propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The morpholine ring can interact with various biological targets, while the dimethylamino group can enhance its lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-3-(piperidin-4-yl)propanamide: Similar in structure but contains a piperidine ring instead of a morpholine ring.
N,N-dimethyl-3-(pyrrolidin-4-yl)propanamide: Contains a pyrrolidine ring, differing in the size and nature of the heterocyclic ring.
N,N-dimethyl-3-(azepan-4-yl)propanamide: Features an azepane ring, which is a seven-membered ring containing nitrogen.
Uniqueness
N,N-dimethyl-3-(morpholin-4-yl)propanamide is unique due to the presence of the morpholine ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where specific interactions with biological targets are required. The morpholine ring also enhances the compound’s solubility in water, which can be advantageous in various chemical and biological applications.
Properties
CAS No. |
53151-52-3 |
---|---|
Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
N,N-dimethyl-3-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C9H18N2O2/c1-10(2)9(12)3-4-11-5-7-13-8-6-11/h3-8H2,1-2H3 |
InChI Key |
OMZKADREWASNRC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CCN1CCOCC1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.